![molecular formula C8H13NO4 B13506204 N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)
N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a propanoic acid moiety linked to a methyl group and a prop-2-en-1-yloxycarbonyl group through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of prop-2-en-1-ol with methyl isocyanate to form the intermediate methyl(prop-2-en-1-yloxy)carbamate. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalytic systems to enhance yield and purity.
化学反応の分析
Types of Reactions
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the prop-2-en-1-yloxy group.
科学的研究の応用
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways. The presence of the carbamate ester group allows the compound to form covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- 3-{ethyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-{methyl[(but-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
Uniqueness
3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yloxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-6-13-8(12)9(2)5-4-7(10)11/h3H,1,4-6H2,2H3,(H,10,11) |
InChIキー |
BQYDTIORQPEXPT-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)O)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
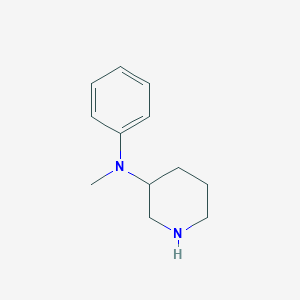
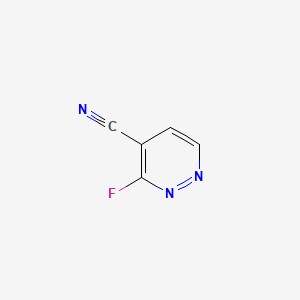
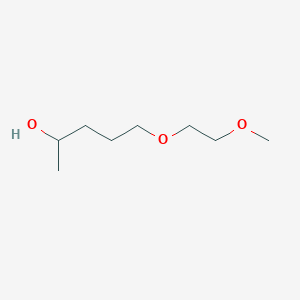


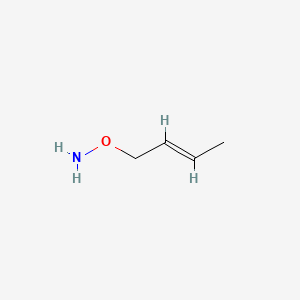
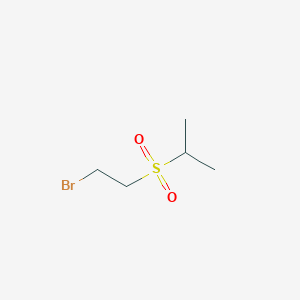

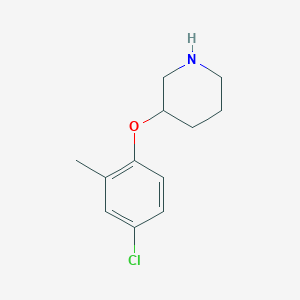
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)


